Cas no 29617-43-4 ((+)-β-Hydrastine)

(+)-β-Hydrastine 化学的及び物理的性質
名前と識別子
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- 1(3H)-Isobenzofuranone,6,7-dimethoxy-3-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-,(3R)-
- (+)-β-Hydrastine
- D-BETA-HYDRASTINE
- (3S)-6,7-dimethoxy-3-[(5S)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one
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- インチ: InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1
- InChIKey: JZUTXVTYJDCMDU-RBUKOAKNSA-N
- ほほえんだ: COC1C=CC2[C@H]([C@H]3N(C)CCC4=CC5OCOC=5C=C34)OC(=O)C=2C=1OC
じっけんとくせい
- 密度みつど: 1.339
- ふってん: 548.8°Cat760mmHg
- フラッシュポイント: 285.7°C
- 屈折率: 1.614
- PSA: 66.46000
- LogP: 2.81110
(+)-β-Hydrastine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H675700-50mg |
(+)-β-Hydrastine |
29617-43-4 | 50mg |
$1533.00 | 2023-05-18 | ||
TRC | H675700-5mg |
(+)-β-Hydrastine |
29617-43-4 | 5mg |
$196.00 | 2023-05-18 |
(+)-β-Hydrastine 関連文献
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1. Organic chemistry
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Shuai Song,Xiaodong Li,Jing Guo,Chenzhou Hao,Yan Feng,Bingyu Guo,Tongchao Liu,Qiaoling Zhang,Zhen Zhang,Ruijuan Li,Jian Wang,Bin Lin,Feng Li,Dongmei Zhao,Maosheng Cheng Org. Biomol. Chem. 2015 13 3803
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3. Studies on the syntheses of heterocyclic compounds. Part 678. Photoracemisation and photoepimerisation of the phthalidylisoquinoline alkaloids (–)-α-narcotine and (–)-β-hydrastineTetsuji Kametani,Hitoshi Inoue,Toshio Honda,Tsutomu Sugahara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1977 374
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Edward Hope,Frank Lee Pyman,Frederick George Percy Remfry,Robert Robinson J. Chem. Soc. 1931 236
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5. Revised structures for fumaridine and fumaramineM. Shamma,J. L. Moniot J. Chem. Soc. Chem. Commun. 1975 89
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6. Organic chemistry
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7. 360. A new route to the phthalide-isoquinoline bases, and a synthesis of (–)-hydrastineRobert D. Haworth,A. Reginald Pinder J. Chem. Soc. 1950 1776
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8. A one-step synthesis of the phthalidylisoquinoline alkaloids, cordrastine and hydrastineTetsuji Kametani,Toshio Honda,Hitoshi Inoue,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1976 1221
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Jihui Li,Tianxiao Wu,Xinjing Song,Yang Zheng,Jiaxin Meng,Qiaohua Qin,Yongxiang Liu,Dongmei Zhao,Maosheng Cheng RSC Adv. 2020 10 18953
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10. 285. Stereoisomerides of narcotine and hydrastineM. A. Marshall,F. L. Pyman,Robert Robinson J. Chem. Soc. 1934 1315
(+)-β-Hydrastineに関する追加情報
(+)-β-Hydrastine: A Comprehensive Overview
(+)-β-Hydrastine, a naturally occurring alkaloid, has garnered significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications. With the CAS Registry Number 29617-43-4, this compound is primarily isolated from the leaves of Hydrastis canadensis, commonly known as barberry. Recent studies have shed light on its diverse biological activities, making it a subject of interest for researchers in the fields of pharmacology, natural products chemistry, and medicinal biology.
The chemical structure of (+)-β-Hydrastine is characterized by a complex arrangement of nitrogen atoms and hydroxyl groups, which contribute to its bioactivity. This alkaloid belongs to the isoquinoline class, a group of compounds known for their significant roles in traditional medicine and modern drug development. The stereochemistry of (+)-β-Hydrastine plays a crucial role in its interactions with biological systems, as demonstrated by recent studies that highlight its enantioselective effects on various cellular pathways.
One of the most promising areas of research involving (+)-β-Hydrastine is its potential as an anti-inflammatory agent. Recent findings indicate that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These results suggest that (+)-β-Hydrastine could be a valuable addition to the arsenal of natural products used in treating inflammatory diseases, including arthritis and neuroinflammation.
In addition to its anti-inflammatory properties, (+)-β-Hydrastine has also been investigated for its neuroprotective effects. Studies conducted in vitro and in vivo have demonstrated that this compound can mitigate oxidative stress and reduce neuronal damage caused by reactive oxygen species (ROS). These findings are particularly significant given the growing interest in natural products for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The cardiovascular benefits of (+)-β-Hydrastine are another area of active research. Preclinical studies have shown that this compound can improve endothelial function and reduce oxidative stress in vascular cells. These effects are attributed to its ability to modulate key signaling pathways involved in vascular homeostasis, such as the nitric oxide (NO) pathway. The potential application of (+)-β-Hydrastine in treating cardiovascular diseases is currently under investigation.
Recent advancements in analytical techniques have enabled researchers to better understand the pharmacokinetics and bioavailability of (+)-β-Hydrastine. High-performance liquid chromatography (HPLC) and mass spectrometry have been instrumental in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for optimizing the formulation and delivery of (+)-β-Hydrastine as a therapeutic agent.
The safety profile of (+)-β-Hydrastine has also been evaluated in several preclinical models. Acute and chronic toxicity studies have shown that this compound exhibits low toxicity at therapeutically relevant doses. However, further research is needed to fully characterize its long-term safety and potential for adverse effects.
Despite the promising results from preclinical studies, there remains a need for well-designed clinical trials to evaluate the efficacy and safety of (+)-β-Hydrastine in humans. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential for advancing this compound into clinical practice.
In conclusion, (+)-β-Hydrastine represents a compelling candidate for drug development due to its diverse biological activities and favorable safety profile. As research continues to uncover new insights into its mechanisms of action, this natural product holds great promise for addressing unmet medical needs in various therapeutic areas.
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